4-(5-Formylthiophen-2-YL)morpholine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Formylthiophen-2-YL)morpholine-2-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with a formyl group at the 5-position and a morpholine ring substituted with a carbonitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formylthiophen-2-YL)morpholine-2-carbonitrile typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack formylation, where the thiophene ring is treated with a mixture of DMF and POCl3.
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with a suitable halogenated compound.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(5-Formylthiophen-2-YL)morpholine-2-carbonitrile can undergo various types of chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, and sulfuric acid for electrophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.
Scientific Research Applications
4-(5-Formylthiophen-2-YL)morpholine-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-Formylthiophen-2-YL)morpholine-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group and the carbonitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Morpholine Derivatives: Compounds such as 4-morpholinecarboxaldehyde and 4-morpholinecarbonitrile share the morpholine ring structure.
Uniqueness
4-(5-Formylthiophen-2-YL)morpholine-2-carbonitrile is unique due to the combination of the thiophene ring with a formyl group and the morpholine ring with a carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10N2O2S |
---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
4-(5-formylthiophen-2-yl)morpholine-2-carbonitrile |
InChI |
InChI=1S/C10H10N2O2S/c11-5-8-6-12(3-4-14-8)10-2-1-9(7-13)15-10/h1-2,7-8H,3-4,6H2 |
InChI Key |
CKVQPJJPKPDQNW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C2=CC=C(S2)C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.